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molecular formula C6H13NO B086933 4-Ethylmorpholine CAS No. 100-74-3

4-Ethylmorpholine

Cat. No. B086933
M. Wt: 115.17 g/mol
InChI Key: HVCNXQOWACZAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05446161

Procedure details

In a manner analogous to that described in Example 27, from 234 mg of N-[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-L-proline tert.butyl ester, 90 mg of 1-isoquinolinecarboxylic acid, 70 mg of hydroxybenzotriazole. 60 mg of N-ethylmorpholine and 118 mg of dicyclohexylcarbodiimide there were obtained, after chromatography on silica gel using 10% methanol in dichloromethane for the elution, 146 mg of N-[2(R)-hydroxy-3(S)-[[N-(1-isoquinolylcarbonyl)-L-asparaginyl]amino]-4-phenylbutyl]-L-proline tert.butyl ester as a pale cream solid from ethyl acetate/n-hexane; MS: m/e 604 [M+H]+.
Name
N-[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-L-proline tert.butyl ester
Quantity
234 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step Two
Quantity
70 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6](=[O:32])[C@@H:7]1C[CH2:10][CH2:9][N:8]1[CH2:12][C@@H:13](O)[C@@H](NC(=O)[C@H](CC(=O)N)N)C[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(C)(C)C.[C:33]1(C(O)=O)C2C(=CC=CC=2)C=C[N:34]=1.O[C:47]1[C:55]2[N:54]=NN[C:51]=2[CH:50]=[CH:49][CH:48]=1>>[CH2:9]([N:8]1[CH2:7][CH2:6][O:32][CH2:13][CH2:12]1)[CH3:10].[CH:55]1([N:54]=[C:33]=[N:34][CH:16]2[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]2)[CH2:51][CH2:50][CH2:49][CH2:48][CH2:47]1

Inputs

Step One
Name
N-[3(S)-[[L-asparaginyl]amino]-2(R)-hydroxy-4-phenylbutyl]-L-proline tert.butyl ester
Quantity
234 mg
Type
reactant
Smiles
C(C)(C)(C)OC([C@H]1N(CCC1)C[C@H]([C@H](CC1=CC=CC=C1)NC([C@@H](N)CC(N)=O)=O)O)=O
Step Two
Name
Quantity
90 mg
Type
reactant
Smiles
C1(=NC=CC2=CC=CC=C12)C(=O)O
Step Three
Name
Quantity
70 mg
Type
reactant
Smiles
OC1=CC=CC=2NN=NC21

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
Name
Type
product
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 118 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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